molecular formula C19H16N2O7 B11641977 dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

Katalognummer: B11641977
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: JGXXCOURAZHGCH-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core benzene ring structure. The key steps include:

    Nitration: Introduction of the nitro group to the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Amidation: Formation of the amide linkage through the reaction of an amine with a carboxylic acid derivative.

    Esterification: Conversion of carboxylic acids to esters using alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Substitution: Chlorine (Cl2) or sulfuric acid (H2SO4).

Major Products

    Reduction: Formation of 1,3-DIMETHYL 5-[(2E)-3-(3-AMINOPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE.

    Hydrolysis: Formation of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLIC ACID.

Wissenschaftliche Forschungsanwendungen

1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-DIMETHYL 5-[(2E)-3-(3-AMINOPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    1,3-DIMETHYL 5-[(2E)-3-(3-HYDROXYPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

1,3-DIMETHYL 5-[(2E)-3-(3-NITROPHENYL)PROP-2-ENAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C19H16N2O7

Molekulargewicht

384.3 g/mol

IUPAC-Name

dimethyl 5-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H16N2O7/c1-27-18(23)13-9-14(19(24)28-2)11-15(10-13)20-17(22)7-6-12-4-3-5-16(8-12)21(25)26/h3-11H,1-2H3,(H,20,22)/b7-6+

InChI-Schlüssel

JGXXCOURAZHGCH-VOTSOKGWSA-N

Isomerische SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.